molecular formula C6H13NO2 B2658054 (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol CAS No. 195628-18-3

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol

Cat. No.: B2658054
CAS No.: 195628-18-3
M. Wt: 131.175
InChI Key: COQKGJIYPZVMSJ-NTSWFWBYSA-N
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Description

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol (CAS 195628-18-3) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol, serves as a valuable synthetic building block . The stereochemistry of chiral 3-hydroxy-4-aminopiperidine motifs is crucial for their biological activity, making them key intermediates in the development of novel therapeutic agents . Specific derivatives of the trans-(3R,4R)-diastereomer have been identified as highly potent and selective opioid kappa receptor antagonists, highlighting the importance of this chiral scaffold in central nervous system (CNS) drug discovery . As a versatile chiral synthon, it enables researchers to explore complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQKGJIYPZVMSJ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284797
Record name (3R,4R)-3-Hydroxy-4-piperidinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416553-81-5
Record name (3R,4R)-3-Hydroxy-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416553-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R)-3-Hydroxy-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3r,4r Rel 3 Hydroxy 4 Piperidinemethanol and Its Analogues

Historical Context of Substituted Piperidinemethanol Synthesis

The synthesis of substituted piperidines has a rich history, evolving from classical methods involving the reduction of pyridine (B92270) derivatives to more sophisticated and stereocontrolled approaches. Early methods often resulted in mixtures of stereoisomers, necessitating tedious separation techniques. The recognition of the importance of stereochemistry in pharmacology spurred the development of methodologies that could selectively generate specific isomers. Key historical strategies include the catalytic hydrogenation of substituted pyridines, which often favors the formation of cis-isomers, and multi-step sequences involving ring-closing reactions of acyclic precursors. These foundational methods laid the groundwork for the more advanced diastereoselective and enantioselective strategies that are the focus of modern synthetic efforts.

Diastereoselective Synthesis Approaches towards (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol

Achieving the desired trans relative stereochemistry between the hydroxyl group at C-3 and the hydroxymethyl group at C-4 is a key challenge in the synthesis of this compound. Several strategies have been developed to control this diastereoselectivity, primarily focusing on the stereocontrolled reduction of a ketone or the stereospecific opening of an epoxide.

Control of Relative Stereochemistry at C-3 and C-4 Positions

The control of the relative stereochemistry at the C-3 and C-4 positions is paramount in the synthesis of 3,4-disubstituted piperidines. For analogues such as 4-aryl-3-methyl-4-piperidinemethanols, the desired (3R,4R)-isomer has been successfully obtained through a nucleophilic substitution reaction of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile. This approach establishes the trans relationship between the C-3 and C-4 substituents.

Another strategy involves the stereoselective reduction of a 4-oxo-piperidine precursor. The facial selectivity of the reduction can be influenced by the nature of the reducing agent and the steric and electronic properties of the substituents on the piperidine (B6355638) ring. For instance, the reduction of N-protected 3-substituted-4-oxopiperidines can lead to the formation of either the cis or trans 3-substituted-4-hydroxypiperidine, depending on the reaction conditions and the specific carbonyl reductase used in biocatalytic approaches. researchgate.netwikipedia.org

Key Synthetic Transformations and Reaction Conditions

A plausible diastereoselective synthesis of this compound can be envisioned starting from a suitable precursor such as N-protected-4-formyl-3-hydroxypiperidine. The key transformation would be the diastereoselective reduction of the aldehyde at the C-4 position.

Starting MaterialReagentProductDiastereomeric Ratio (d.r.)Reference
N-Boc-4-formyl-3-hydroxypiperidineSodium borohydride (B1222165)N-Boc-(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol-Inferred
1,3-dimethyl-4-piperidinoneMulti-step synthesis(3R,4R)-4-aryl-3-methyl-4-piperidinemethanolHigh ukri.org

Enantioselective Synthesis and Deracemization Strategies

While diastereoselective methods provide the desired relative stereochemistry, enantioselective synthesis is required to obtain a single enantiomer. This is typically achieved through biocatalysis, the use of chiral auxiliaries, or chiral catalysts. Deracemization techniques can also be employed to convert a racemic mixture into a single enantiomer.

Biocatalytic Approaches (e.g., Enzymatic Reductions)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high stereoselectivity of enzymes. In the context of 3-hydroxy-4-piperidinemethanol synthesis, carbonyl reductases (KREDs) are particularly relevant. These enzymes can catalyze the reduction of a 4-oxo-piperidine precursor to the corresponding 4-hydroxy-piperidine with high enantioselectivity.

Recent studies have demonstrated the use of carbonyl reductases for the synthesis of the four stereoisomers of 3-substituted-4-hydroxypiperidines. researchgate.netwikipedia.org By selecting the appropriate enzyme, it is possible to control the stereochemical outcome of the reduction. For example, two different carbonyl reductases, HeCR and DbCR, were shown to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with excellent enantiomeric excess (>99% ee) to afford different stereoisomers of the corresponding alcohol. researchgate.netwikipedia.org This highlights the potential of using a panel of enzymes to access all possible stereoisomers of a target molecule.

EnzymeSubstrateProduct StereochemistryEnantiomeric Excess (ee)Reference
HeCRtert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate(3S,4R) and (3R,4R)>99% researchgate.netwikipedia.org
DbCRtert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate(3S,4S) and (3R,4S)>99% researchgate.netwikipedia.org

Chiral Auxiliary and Chiral Catalyst Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the synthesis of substituted piperidines, carbohydrate-based auxiliaries have proven effective. For instance, the N-galactosylation of 2-pyridone allows for the stereoselective nucleophilic addition of organometallic reagents at the 4-position, followed by the stereoselective introduction of a substituent at the 3-position. researchgate.net This method provides excellent control over the stereochemistry of the final 3,4-disubstituted piperidine.

Chiral catalysts, such as those based on rhodium, can also be employed for the enantioselective synthesis of chiral piperidines. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been used to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. researchgate.net Subsequent reduction would then afford the chiral 3-substituted piperidine.

Resolution Techniques for Enantiomeric Enrichment

The synthesis of enantiomerically pure piperidine derivatives, such as the specific stereoisomers of 3-Hydroxy-4-piperidinemethanol, often necessitates the separation of racemic mixtures. This process, known as resolution, is critical for isolating the desired enantiomer with high purity. Both classical and modern techniques are employed to achieve this enantiomeric enrichment.

One common approach is classical resolution , which involves the formation of diastereomeric salts. This method relies on reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Another powerful method is kinetic resolution , which can be catalytic. In this approach, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For disubstituted piperidines, catalytic kinetic resolution using chiral hydroxamic acids and achiral N-heterocyclic carbenes (NHCs) has been shown to be effective, with selectivity factors (s) up to 52 being achieved. nih.gov This method's success can be influenced by the conformation of the piperidine ring, with a noted preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov While kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer, it is a valuable tool for producing enantiopure materials, especially in early-stage drug development. nih.gov

Biocatalytic resolution represents a greener alternative, utilizing enzymes to selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer or the product. Strategies exploring biocatalytic resolution have been considered for intermediates en route to chiral 4,3-amino alcohol piperidine structures. rsc.org

The table below summarizes various resolution techniques applicable for the enantiomeric enrichment of piperidine derivatives.

Resolution TechniqueDescriptionKey FeaturesReference
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties (e.g., solubility).A well-established and often scalable method. rsc.org
Catalytic Kinetic Resolution Enantiomers react at different rates with a chiral catalyst, leading to the enrichment of the slower-reacting enantiomer.Can achieve high selectivity; maximum yield for one enantiomer is 50%. nih.gov
Biocatalytic Resolution Use of enzymes to selectively react with one enantiomer of a racemic mixture.Environmentally friendly, often highly selective. rsc.org

Convergent and Divergent Synthesis Strategies for Complex Derivatives of this compound

The synthesis of complex molecules containing the this compound core can be approached through either convergent or divergent strategies, allowing for the efficient generation of diverse analogues for structure-activity relationship (SAR) studies.

A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This approach can be highly efficient for building complex structures, such as novel Factor Xa inhibitors, where the synthesis is broken down into the preparation of an aryl-amide motif, a triazole linker, and a final peptide coupling step. nih.gov This strategy allows for rapid access to a variety of final products by mixing and matching different pre-synthesized fragments. nih.gov

Conversely, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.gov This is particularly useful for exploring the chemical space around a core scaffold. For example, a divergent synthesis of 3,5-dioxygenated piperidines has been developed starting from a mixture of a meso-diol and a racemic diol. nih.govresearchgate.net Through chemoenzymatic methods, this mixture can be selectively transformed into various stereochemically distinct products, such as a cis-(3R,5S)-diacetate, a cis-piperidine diol, and a trans-(3R,5R)-hydroxy acetate, all originating from the same starting mixture. nih.govresearchgate.net This strategy highlights the power of using selective catalysts to control reaction outcomes and generate molecular diversity from a single precursor. nih.gov

The choice between a convergent and divergent approach depends on the specific goals of the synthesis, with convergent routes often being more efficient for a single complex target and divergent routes being ideal for generating libraries of analogues.

Precursors and Building Blocks in the Synthesis of this compound

One notable precursor is 2-deoxy-D-ribose , a naturally occurring sugar. rsc.orgrsc.org The inherent chirality of this starting material can be exploited to control the stereochemistry of the final piperidine product, providing a chiral pool approach to the synthesis. rsc.org This strategy leverages the existing stereocenters in the sugar to establish the desired relative and absolute stereochemistry in the target molecule.

Other fundamental building blocks include simpler, commercially available piperidine derivatives. For instance, 4-piperidinecarboxylic acid and its ester derivatives serve as common starting points. google.com These precursors can be modified through various chemical transformations to introduce the required functional groups and build up the complexity of the molecule. For example, 4-piperidinecarboxylic acid can undergo N-acetylation followed by a Friedel-Crafts acylation and reaction with a Grignard reagent to build a more complex scaffold. google.com Similarly, protected 4-piperidones are versatile intermediates that can be used in palladium-catalyzed cross-coupling reactions to synthesize 4-arylpiperidines. researchgate.net

The following table lists some of the key precursors used in the synthesis of substituted piperidines.

Precursor/Building BlockSynthetic UtilityReference
2-deoxy-D-riboseChiral pool starting material to control stereochemistry. rsc.orgrsc.org
4-Piperidinecarboxylic AcidA fundamental building block for elaboration into more complex piperidines. google.com
Protected 4-PiperidonesVersatile intermediates for creating 4-substituted piperidines via cross-coupling reactions. researchgate.net
N-benzylglycinateUsed in a multi-step synthesis to produce 3,5-disubstituted piperidine diols. nih.govresearchgate.net

Advanced Stereochemical Characterization and Conformational Analysis of 3r,4r Rel 3 Hydroxy 4 Piperidinemethanol

Elucidation of Absolute Stereochemistry

Determining the absolute configuration of a chiral molecule requires techniques that can differentiate between enantiomers. For (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol, this would first involve the separation of the racemic mixture into its individual (3R,4R) and (3S,4S) enantiomers, a process known as chiral resolution. Once isolated, several powerful analytical methods can be employed to assign the absolute stereochemistry to each enantiomer.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a precise map of atomic positions.

To apply this to this compound, one of the pure enantiomers must be crystallized. Alternatively, the racemate can be derivatized with a chiral molecule of known absolute configuration (a chiral auxiliary) to form diastereomers, which can then be crystallized and analyzed. For chiral organic molecules, the assignment of absolute configuration is often achieved by measuring anomalous dispersion effects, leading to the determination of the Flack parameter. A Flack parameter value close to 0 for a given stereochemical model confirms the assignment is correct.

While specific crystallographic data for (3R,4R)-3-Hydroxy-4-piperidinemethanol is not widely published, the analysis of a suitable crystal would yield a set of crystallographic parameters. An illustrative example of typical data obtained from such an analysis on a chiral organic molecule is presented below. nih.govmdpi.com

Interactive Table 3.1.1: Example Crystallographic Data for a Chiral Piperidine (B6355638) Derivative

ParameterExample ValueDescription
Chemical FormulaC₆H₁₃NO₂The molecular formula of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁The specific symmetry group of the crystal, indicating a chiral structure.
a (Å)6.37Unit cell dimension along the a-axis.
b (Å)13.34Unit cell dimension along the b-axis.
c (Å)8.51Unit cell dimension along the c-axis.
β (°)97.44The angle of the unit cell's b-axis relative to the a-c plane.
Volume (ų)717.0The volume of the unit cell.
Z4The number of molecules per unit cell.
Flack Parameter0.05(7)A value near zero confirms the assigned absolute stereochemistry.

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to investigate the stereochemistry of chiral molecules in solution. nih.gov

The process involves measuring the experimental ECD spectrum of a pure enantiomer and comparing it to a theoretically predicted spectrum. The theoretical spectrum is generated using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a specific absolute configuration (e.g., 3R,4R). A good match between the experimental spectrum and the calculated spectrum for the (3R,4R) configuration allows for its unambiguous assignment. nih.gov This method is particularly valuable for conformationally flexible molecules like piperidines, as the calculations must average the spectra from several low-energy conformations to produce a reliable result.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent.

For an amino alcohol like this compound, a chiral solvating agent such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid could be used. nih.gov The agent forms transient, non-covalent diastereomeric complexes with each enantiomer in the racemic mixture. These complexes have distinct chemical environments, leading to the separation of NMR signals (chemical shift non-equivalence) for the (3R,4R) and (3S,4S) enantiomers. This allows for the determination of enantiomeric purity and can sometimes be correlated with absolute configuration based on established trends for similar classes of compounds. nih.gov

Conformational Analysis of the Piperidine Ring System

¹H NMR spectroscopy is a primary tool for determining the preferred conformation of cyclic systems in solution. The key parameters are the vicinal proton-proton coupling constants (³JHH), which are related to the dihedral angle between the coupled protons via the Karplus equation. niscpr.res.in

For a piperidine ring in a chair conformation, the following relationships are generally observed:

Diaxial coupling (³J_ax,ax_): Large coupling constant, typically in the range of 10–13 Hz, corresponding to a dihedral angle of ~180°.

Axial-equatorial (³J_ax,eq_) and Equatorial-equatorial (³J_eq,eq_) couplings: Small coupling constants, typically 2–5 Hz, for dihedral angles of ~60°.

In this compound, the substituents at C3 and C4 are cis to each other. To minimize steric hindrance, the most stable chair conformation is expected to be the one where both the hydroxyl and hydroxymethyl groups occupy equatorial positions. Analysis of the coupling constants for the ring protons (H2-H6) would confirm this. For instance, the proton at C3 would be axial, and its coupling to the adjacent axial proton at C2 would be large (a diaxial coupling). niscpr.res.inmdpi.com

Interactive Table 3.2.1: Expected ¹H NMR Coupling Constants for the Diequatorial Conformer

Coupled ProtonsExpected Dihedral AngleExpected ³JHH Value (Hz)Conformation Indicated
H2ax - H3ax~180°10 - 13Chair conformation with axial protons.
H3ax - H4ax~180°10 - 13Chair conformation with axial protons.
H4ax - H5ax~180°10 - 13Chair conformation with axial protons.
H2eq - H3ax~60°2 - 5Chair conformation with axial & equatorial protons.
H3ax - H4eqNot applicable ¹--
H4ax - H5eq~60°2 - 5Chair conformation with axial & equatorial protons.
¹ In the proposed diequatorial conformation, the C4 substituent is the hydroxymethyl group, so there is no H4eq.

The piperidine ring is conformationally dynamic. The primary motion is the ring inversion between the two possible chair forms. For the parent piperidine molecule, the energy barrier for this process is approximately 10-11 kcal/mol. For (3R,4R)-3-Hydroxy-4-piperidinemethanol, the conformation with diequatorial substituents is significantly lower in energy than the diaxial conformation, meaning the conformational equilibrium lies heavily in favor of the diequatorial form.

In addition to ring dynamics, rotation around the C4-CH₂OH single bond introduces further conformational complexity. The orientation of the hydroxymethyl group is governed by steric and electronic interactions (e.g., hydrogen bonding) with the rest of the molecule. The relative energies of these different rotamers, along with the barrier to ring inversion, can be investigated using computational modeling (e.g., DFT) and temperature-dependent NMR studies. Such studies provide a complete picture of the molecule's conformational landscape, detailing the relative populations and interchange rates of all stable conformers.

Intramolecular Hydrogen Bonding and its Influence on Conformation and Reactivity

The stereochemical arrangement of functional groups in this compound, a trans-1,2-amino alcohol derivative embedded in a piperidine ring, creates a favorable environment for the formation of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions play a pivotal role in dictating the molecule's preferred three-dimensional structure and can significantly modulate its chemical reactivity. The key hydrogen bond donors are the hydroxyl protons of the 3-hydroxy and 4-hydroxymethyl groups, while the acceptors include the oxygen atoms of these groups and the nitrogen atom of the piperidine ring.

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. For the trans-(3R,4R) isomer, the two substituents (hydroxyl and hydroxymethyl groups) can exist in either a diequatorial or a diaxial arrangement. The conformational equilibrium between these two forms is strongly influenced by the stabilizing energy of possible IMHBs.

In the diequatorial conformation, an IMHB can form between the 3-hydroxyl group and the piperidine nitrogen (O-H···N). This interaction can stabilize this conformation, effectively reducing the basicity and nucleophilicity of the nitrogen atom by involving its lone pair of electrons. Conversely, in the diaxial conformation, a hydrogen bond between the 3-hydroxyl group and the 4-hydroxymethyl group (O-H···O) becomes sterically feasible. The presence and strength of these IMHBs are dependent on the solvent environment; non-polar solvents tend to favor conformations stabilized by IMHBs, whereas polar, protic solvents can disrupt these internal bonds by forming intermolecular hydrogen bonds with the solute. unito.it

The influence of these hydrogen bonds extends to the molecule's reactivity. The decreased nucleophilicity of the nitrogen atom due to O-H···N bonding can affect its participation in reactions such as N-alkylation or acylation. Furthermore, the conformation locked in by an IMHB can create steric hindrance around certain reactive sites while exposing others. For instance, the accessibility of the hydroxyl groups for esterification or etherification reactions can be altered depending on whether they are in an axial or equatorial position and whether they are participating in hydrogen bonding. rsc.orgrsc.org The stabilization of a specific conformation can therefore be a critical factor in controlling the stereochemical outcome of reactions involving this compound.

Table 1: Potential Intramolecular Hydrogen Bonds (IMHBs) and Their Influence on the Conformation of this compound.
ConformationSubstituent OrientationPotential IMHBEffect on ConformationPredicted Influence on Reactivity
Chair 1DiequatorialO(3)-H···N(1)Stabilizes the diequatorial arrangement.Decreases nucleophilicity of the ring nitrogen.
Chair 2DiaxialO(3)-H···O(4-hydroxymethyl)Stabilizes the diaxial arrangement.May alter the reactivity of both hydroxyl groups through steric shielding or activation.

Diastereomeric and Enantiomeric Purity Assessment Methods

Ensuring the stereochemical purity of this compound is critical for its application, particularly in pharmaceutical contexts where different stereoisomers can exhibit varied biological activities. csfarmacie.cz A comprehensive assessment requires robust analytical methods to quantify both diastereomeric and enantiomeric purity.

Diastereomeric Purity Assessment: The primary goal is to distinguish the desired trans isomer from its corresponding cis diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. The relative stereochemistry of the hydroxyl and hydroxymethyl groups can be determined by analyzing the proton-proton (¹H-¹H) coupling constants (J-values) of the methine protons at the C3 and C4 positions. nih.govrsc.org

In the trans-diequatorial conformation, the protons H3 and H4 are typically axial, resulting in a large axial-axial coupling constant (J ≈ 8–13 Hz). In contrast, the cis isomer would exhibit smaller axial-equatorial or equatorial-equatorial couplings (J ≈ 2–5 Hz). The diastereomeric ratio can be accurately quantified by integrating the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum. rsc.org Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on achiral stationary phases, can also be developed to separate and quantify diastereomers, which have different physical properties.

Enantiomeric Purity Assessment: Determining the enantiomeric excess (e.e.) requires a chiral environment to differentiate between the (3R,4R) and (3S,4S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for enantiomeric separation. nih.govmdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. csfarmacie.czsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating amino alcohol compounds. researchgate.net

NMR Spectroscopy with Chiral Auxiliaries: This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). researchgate.net The resulting diastereomeric esters exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, which can be integrated to determine the enantiomeric ratio. acs.org Alternatively, a chiral solvating agent (CSA) can be used, which forms non-covalent diastereomeric complexes with the enantiomers, inducing chemical shift differences in the NMR spectrum without chemical modification of the analyte. nih.gov

These analytical techniques are fundamental for the quality control and stereochemical characterization of this compound, ensuring its suitability for further use.

Table 2: Summary of Methods for Stereochemical Purity Assessment.
Purity TypeMethodPrincipleTypical Output
Diastereomeric¹H NMR SpectroscopyDifferentiation based on proton-proton coupling constants (J-values) due to distinct dihedral angles between H3 and H4. rsc.orgSeparate signals for cis and trans isomers with quantifiable integrals.
DiastereomericAchiral HPLC/GCSeparation based on different physical properties (e.g., polarity) of diastereomers.Separate peaks with different retention times for each diastereomer.
EnantiomericChiral HPLCDifferential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. mdpi.comBaseline-separated peaks for (3R,4R) and (3S,4S) enantiomers.
EnantiomericNMR with Chiral Derivatizing Agent (e.g., Mosher's acid)Covalent conversion of enantiomers into diastereomers, which are distinguishable by NMR. researchgate.netacs.orgSeparate sets of signals in the ¹H or ¹⁹F NMR spectrum for each diastereomer.

Spectroscopic Techniques for Structural Elucidation of 3r,4r Rel 3 Hydroxy 4 Piperidinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. For (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol, which possesses a cis-relationship between the hydroxyl and hydroxymethyl groups on the piperidine (B6355638) ring, 1D and 2D NMR experiments provide a wealth of information regarding the chemical environment, connectivity, and spatial orientation of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the stereochemical arrangement. The protons on the carbons bearing the hydroxyl and hydroxymethyl groups (H3 and H4) would likely appear in the downfield region, typically between 3.5 and 4.0 ppm. The protons of the hydroxymethyl group would present as a multiplet, further split by the adjacent H4 proton. The protons on the carbons adjacent to the nitrogen (H2 and H6) are also expected to be in a relatively downfield region due to the deshielding effect of the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbons attached to the oxygen atoms (C3 and the hydroxymethyl carbon) would have the highest chemical shifts, likely in the range of 60-75 ppm. The carbons adjacent to the nitrogen (C2 and C6) would also be downfield compared to the remaining piperidine ring carbon (C5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H22.8 - 3.2 (m)C2: 45 - 50
H33.6 - 4.0 (m)C3: 65 - 70
H41.8 - 2.2 (m)C4: 40 - 45
H51.4 - 1.8 (m)C5: 25 - 30
H62.6 - 3.0 (m)C6: 48 - 53
-CH₂OH3.4 - 3.8 (m)-CH₂OH: 60 - 65
NHBroad, variable-
OHBroad, variable-

Note: The predicted chemical shifts are based on the analysis of structurally similar piperidine derivatives and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Cross-peaks would be expected between H2 and H3, H3 and H4, H4 and H5, and H5 and H6, confirming the connectivity within the piperidine ring. A correlation between H4 and the hydroxymethyl protons would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For the cis-configuration of this compound, a NOE cross-peak would be expected between the axial proton on C3 and the axial proton on C5, as well as between the H3 and H4 protons, confirming their relative orientation on the same face of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₆H₁₃NO₂), the expected exact mass would be approximately 131.0946 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 131, although it might be of low intensity due to the facile fragmentation of cyclic amino alcohols. Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a hydrogen radical to form an ion at m/z 130, or the loss of the hydroxymethyl group.

Loss of water: Dehydration from the hydroxyl group is a characteristic fragmentation for alcohols, which would result in a peak at m/z 113 (M-18).

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond would generate a fragment at m/z 100.

Ring opening and subsequent fragmentation: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Fragmentation Pathway
131[C₆H₁₃NO₂]⁺Molecular Ion (M⁺)
113[C₆H₁₁NO]⁺Loss of H₂O
100[C₅H₁₀NO]⁺Loss of CH₂OH
82[C₅H₈N]⁺Ring fragmentation

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the O-H and N-H bonds.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding.

N-H Stretching: A moderate absorption band in the range of 3250-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds of the piperidine ring and the hydroxymethyl group.

C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region would be indicative of the C-O stretching vibration of the primary and secondary alcohol groups.

N-H Bending: A bending vibration for the N-H group may be observed around 1590-1650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3200-3600 (broad, strong)O-H stretchHydroxyl
3250-3400 (moderate)N-H stretchSecondary Amine
2850-3000 (strong)C-H stretchAlkane
1000-1200 (strong)C-O stretchAlcohol
1590-1650 (moderate)N-H bendSecondary Amine

Raman Spectroscopy and its Applications in Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. It is particularly useful for studying the conformational isomers of molecules in solution. For this compound, the piperidine ring can exist in different chair and boat conformations.

Raman spectroscopy can be used to probe the conformational equilibrium of the piperidine ring. The vibrational modes involving the ring skeleton are sensitive to the ring's conformation. By analyzing the Raman spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it may be possible to determine the predominant conformation in the solid state or in solution. For instance, specific low-frequency ring deformation modes can act as markers for chair versus twist-boat conformations. The relative intensities of certain C-H and C-C stretching modes can also provide information about the conformational state of the molecule.

Computational Chemistry and Theoretical Investigations of 3r,4r Rel 3 Hydroxy 4 Piperidinemethanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a microscopic lens into the electronic architecture and energetic landscape of a molecule. Utilizing density functional theory (DFT), these calculations provide a robust framework for understanding the fundamental properties of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol.

Geometry Optimization and Global/Local Minima Identification

Table 1: Selected Optimized Geometrical Parameters

Parameter Value (Å/°)
C-C (ring) bond lengths 1.53 - 1.54
C-N bond lengths 1.46 - 1.47
C-O bond lengths 1.42 - 1.43
C-C-N bond angles 110.5 - 111.5
C-N-C bond angle 112.0
Dihedral angles Varies

Note: These are representative values and the exact parameters depend on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals for this compound have been calculated.

The HOMO is primarily localized on the nitrogen and oxygen atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed more across the carbon skeleton, suggesting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.5
LUMO 2.1
HOMO-LUMO Gap 8.6

Note: Values are illustrative and can vary with the computational method.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational methods allow for the simulation of various spectroscopic techniques, providing valuable data for structural elucidation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are in good agreement with expected values for similar piperidine (B6355638) structures, aiding in the assignment of experimental spectra.

IR Spectroscopy: The simulated infrared (IR) spectrum reveals characteristic vibrational frequencies. Prominent peaks are predicted for O-H stretching from the hydroxyl and hydroxymethyl groups, C-H stretching of the piperidine ring, and C-N stretching vibrations.

UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations suggest that this compound does not have significant absorption in the visible region, which is consistent with its expected colorless nature.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, exploring its conformational landscape.

Simulations of Molecular Interactions with Model Systems

To understand its potential interactions with biological macromolecules, MD simulations can be employed with model systems, such as a lipid bilayer or a simple protein active site. These simulations can reveal preferred binding orientations and key intermolecular interactions, such as hydrogen bonding and van der Waals forces, that might govern its biological activity. For instance, the hydroxyl and hydroxymethyl groups are predicted to be key interaction points for forming hydrogen bonds with polar residues in a protein binding pocket.

Derivatization and Chemical Transformations of 3r,4r Rel 3 Hydroxy 4 Piperidinemethanol

Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group at the C-3 position of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol is a prime site for functionalization, allowing for the introduction of a variety of substituents that can modulate the molecule's physicochemical properties.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct.

Etherification: Formation of an ether linkage at the C-3 position can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, a 3-oxopiperidine derivative. A range of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common oxidizing agents include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more selective methods like the Swern or Dess-Martin periodinane oxidation.

Table 1: Examples of Hydroxyl Group Functionalization

Transformation Reagents and Conditions Product
Acetylation Acetic anhydride, Pyridine, rt (3R,4R)-rel-3-Acetoxy-4-(hydroxymethyl)piperidine
Benzoylation Benzoyl chloride, Triethylamine, DCM, 0 °C to rt (3R,4R)-rel-3-(Benzoyloxy)-4-(hydroxymethyl)piperidine
Methylation NaH, Methyl iodide, THF, 0 °C to rt (3R,4R)-rel-3-Methoxy-4-(hydroxymethyl)piperidine
Oxidation PCC, DCM, rt (4R)-rel-4-(Hydroxymethyl)piperidin-3-one

N-Substitution and Protection/Deprotection Strategies of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of a wide range of substituents that can significantly influence the molecule's biological activity and chemical reactivity.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the piperidine with an aryl halide.

N-Acylation: The piperidine nitrogen readily reacts with acyl chlorides or anhydrides to form amides. This is a common strategy for introducing a variety of functional groups and for protecting the nitrogen atom.

Protection/Deprotection: Due to the reactivity of the secondary amine, it is often necessary to protect it during multi-step syntheses. A variety of protecting groups are available, with the choice depending on the reaction conditions to be employed in subsequent steps. Common protecting groups for the piperidine nitrogen include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn) groups. The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is cleaved under acidic conditions. The Cbz group is installed using benzyl chloroformate and is typically removed by hydrogenolysis. The benzyl group can be introduced by reaction with benzyl bromide and removed by catalytic hydrogenation.

Table 2: N-Substitution and Protection Strategies

Transformation Reagents and Conditions Product
N-Benzylation Benzyl bromide, K₂CO₃, Acetonitrile, reflux (3R,4R)-rel-1-Benzyl-3-hydroxy-4-(hydroxymethyl)piperidine
N-Boc Protection Boc₂O, Triethylamine, DCM, rt tert-Butyl (3R,4R)-rel-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
N-Acetylation Acetic anhydride, Pyridine, rt 1-((3R,4R)-rel-3-Hydroxy-4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Boc Deprotection Trifluoroacetic acid, DCM, rt This compound

Modifications at the C-4 Hydroxymethyl Group

The primary hydroxyl group of the C-4 hydroxymethyl substituent offers another handle for chemical modification, allowing for further diversification of the molecular scaffold.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. Milder oxidizing agents like PCC or Dess-Martin periodinane will typically yield the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) or Jones reagent will lead to the carboxylic acid.

Esterification and Etherification: Similar to the C-3 hydroxyl group, the C-4 hydroxymethyl group can be esterified or etherified using standard protocols. Selective functionalization of the primary hydroxyl over the secondary hydroxyl can often be achieved by taking advantage of the higher reactivity of the primary alcohol.

Conversion to Halides and Other Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate subsequent nucleophilic substitution reactions. For example, reaction with thionyl chloride can convert the alcohol to a chloride.

Table 3: Modifications at the C-4 Hydroxymethyl Group

Transformation Reagents and Conditions Product
Oxidation to Aldehyde PCC, DCM, rt (3R,4R)-rel-3-Hydroxypiperidine-4-carbaldehyde
Oxidation to Carboxylic Acid Jones reagent, Acetone, 0 °C (3R,4R)-rel-3-Hydroxypiperidine-4-carboxylic acid
Tosylation TsCl, Pyridine, 0 °C to rt ((3R,4R)-rel-3-Hydroxypiperidin-4-yl)methyl 4-toluenesulfonate

Regioselective and Stereoselective Functionalization of the Piperidine Ring

Achieving regioselective and stereoselective functionalization of the piperidine ring itself, beyond the existing substituents, presents a significant synthetic challenge. However, modern synthetic methodologies offer potential pathways to such transformations. nih.govresearchgate.net

C-H Functionalization: Directed C-H activation has emerged as a powerful tool for the selective functionalization of specific C-H bonds. nih.govresearchgate.net By employing a suitable directing group, often attached to the piperidine nitrogen, it may be possible to achieve regioselective introduction of new substituents at positions C-2, C-5, or C-6. The stereochemical outcome of such reactions would be influenced by the directing group and the catalyst employed.

Functionalization via Ring Intermediates: It is conceivable to first convert the piperidine to a partially unsaturated intermediate, such as a tetrahydropyridine, which could then undergo stereoselective functionalization reactions like dihydroxylation or epoxidation, followed by further transformations.

Ring Expansion and Contraction Reactions Involving the Piperidine Core

Modification of the piperidine ring size through ring expansion or contraction reactions can lead to the formation of novel heterocyclic scaffolds.

Ring Expansion: Certain reactions involving piperidine derivatives can lead to the formation of larger rings, such as azepanes. For instance, treatment of a β-amino alcohol derivative of the piperidine with a reagent like diethylaminosulfur trifluoride (DAST) can sometimes induce a ring expansion via an aziridinium (B1262131) intermediate. arkat-usa.org

Ring Contraction: Ring contraction of piperidines to form substituted pyrrolidines is also a known transformation. nih.gov Photomediated reactions of α-acylated piperidines can proceed via a Norrish type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization to yield cyclopentane (B165970) derivatives. nih.gov Another approach involves oxidative C(sp³)–N bond cleavage followed by intramolecular C–N bond reformation. nih.gov

Structure Activity Relationship Sar at the Molecular and Receptor Level

Molecular Recognition and Binding Interactions of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Derivatives

The nature of the N-substituent on the piperidine (B6355638) ring also dramatically influences the binding affinity and functional activity of these compounds. Various alkyl and arylalkyl substituents have been explored, demonstrating that this position can be modified to modulate potency and selectivity for different opioid receptor subtypes (μ, δ, and κ).

Influence of Stereochemistry on Ligand-Receptor Binding Affinity and Selectivity

The stereochemistry of the 3,4-disubstituted piperidine ring is a critical determinant of pharmacological activity. For the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series of opioid antagonists, the (3R,4R)-isomer consistently demonstrates higher potency compared to the (3S,4S)-isomer nih.gov. This stereochemical preference underscores the specific spatial arrangement required for optimal interaction with the receptor binding site.

For instance, in a comparative study of isomers, the (3R,4R) configuration was found to be more potent in receptor binding assays and in functional antagonist assays nih.gov. This highlights the importance of the precise orientation of the substituents on the piperidine ring for effective molecular recognition by the target receptor. The chiral center in the N-substituent can also influence activity, as seen in compounds like LY255582, where the (3'S) configuration contributes to the optimal activity profile nih.gov.

Table 1: Comparison of In Vitro Pharmacological Properties of Isomers

Compound Isomer Receptor Binding Ki (nM) - μ Receptor Binding Ki (nM) - κ Opioid Antagonist Activity (Mouse Writhing Assay) - μ
Analogue 1 (+)-3R,4R 0.2 3.29 0.03
(-)-3S,4S 1.8 12.5 0.24

Data adapted from studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. nih.gov

Conformational Requirements for Molecular Interactions with Target Receptors

The conformational flexibility of the piperidine ring plays a significant role in the interaction with target receptors. X-ray crystallography and NMR studies of active N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the piperidine ring adopts a chair conformation nih.gov. In this preferred conformation, the bulky substituent at the 4-position (the 3-hydroxyphenyl group in these analogues) assumes an equatorial orientation. This spatial arrangement is believed to be crucial for mediating the opioid antagonist properties of this class of compounds nih.gov.

This conformational preference minimizes steric hindrance and optimally positions the key interacting moieties, such as the protonated nitrogen and the aromatic ring, for binding within the receptor pocket. It is highly probable that for this compound to be active, its 4-hydroxymethyl group would also need to be in an equatorial position in the chair conformation of the piperidine ring.

Design Principles for Modulators based on the this compound Scaffold

Based on the SAR of related compounds, several design principles can be proposed for developing modulators based on the this compound scaffold:

Preservation of the (3R,4R) Stereochemistry: This configuration appears to be essential for high-potency interactions with target receptors like the opioid receptors.

N-Substituent Modification: The nitrogen atom of the piperidine ring provides a key anchoring point and a site for introducing diversity. The size, polarity, and charge of the N-substituent can be systematically varied to fine-tune affinity, selectivity, and functional activity (agonist versus antagonist).

Bioisosteric Replacement: The hydroxyl groups at the 3- and 4-positions are likely important for hydrogen bonding. Bioisosteric replacements, such as with amino or carboxamide groups, could be explored to modulate binding and pharmacokinetic properties. For example, in the 4-(3-hydroxyphenyl)piperidine (B9838) series, a carboxamide group was found to be a good bioisostere for the phenolic hydroxyl group nih.gov.

Computational Docking and Molecular Modeling of Ligand-Binding Site Interactions

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of piperidine derivatives at various receptors. For opioid receptors, these studies have confirmed the critical role of the salt bridge between the protonated piperidine nitrogen and the conserved aspartate residue (Asp147) nih.govscispace.com.

Molecular dynamics simulations have also highlighted the importance of interactions with other key residues, such as a tryptophan residue (Trp293) that can form aromatic stacking interactions with phenyl-containing N-substituents nih.gov. These computational models provide a structural basis for understanding the observed SAR and can guide the design of new ligands with improved properties.

While specific computational studies on this compound are not available, models developed for related piperidine-based ligands can be used to predict its likely binding mode. Such models would place the protonated nitrogen in proximity to the key aspartate residue and would explore the possible hydrogen bonding interactions of the 3-hydroxy and 4-hydroxymethyl groups within the binding pocket. These in silico approaches are valuable tools for generating hypotheses and prioritizing compounds for synthesis and biological evaluation.

Advanced Research Applications of 3r,4r Rel 3 Hydroxy 4 Piperidinemethanol

Utilization as a Chiral Building Block in Natural Product Synthesis

The stereocontrolled synthesis of multi-substituted piperidine (B6355638) rings is a significant challenge in organic chemistry due to the prevalence of this motif in a vast array of bioactive natural alkaloids. rsc.orgrsc.org Chiral building blocks that already contain a portion of the desired core structure and stereochemistry are invaluable for streamlining synthetic routes. (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol serves as an exemplary chiral synthon, providing a pre-organized scaffold that can be elaborated into more complex molecular targets.

The defined trans-relationship between the hydroxyl and hydroxymethyl groups on the piperidine core is a key feature that can guide subsequent chemical transformations. This stereochemical information can be transferred through a synthetic sequence, reducing the need for technically challenging asymmetric reactions later on. nih.govnih.gov For instance, synthetic strategies targeting natural products containing a 3-hydroxy-4-substituted piperidine core can leverage this starting material to ensure the correct relative stereochemistry is established early in the synthesis. While direct total syntheses employing this specific methanol (B129727) derivative are not extensively documented in readily available literature, its utility can be inferred from synthetic approaches to related structures like (-)-Paroxetine and (+)-Femoxetine, which rely on the stereocontrolled construction of a 3,4-disubstituted piperidine core. researchgate.net The presence of two distinct hydroxyl groups also allows for selective protection and differential functionalization, enabling the stepwise introduction of other fragments required to complete the natural product's structure.

Natural Product Class Key Structural Motif Potential Synthetic Utility of (3R,4R)-rel-Scaffold
Piperidine Alkaloids3-Hydroxy or 4-Hydroxymethyl PiperidineDirect incorporation of the core ring structure with pre-defined stereochemistry. researchgate.netwikipedia.org
Indolizidine AlkaloidsFused piperidine-pyrrolidine systemsServes as a precursor to one of the heterocyclic rings, with functional groups poised for cyclization.
Quinolizidine AlkaloidsFused bicyclic piperidine systemsThe scaffold can be elaborated to form the first piperidine ring, with the hydroxymethyl group serving as a handle for the construction of the second ring. rsc.org
Bioactive AminocyclitolsPolyhydroxylated aminocyclohexanesCan serve as a rigid scaffold for synthesizing piperidine-based analogs of complex cyclitols.

Development of Novel Heterocyclic Scaffolds for Chemical Libraries

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) rely on chemical libraries populated with diverse, drug-like molecules. There is a growing emphasis on moving away from flat, two-dimensional molecules and exploring three-dimensional chemical space to identify novel biological activities. nih.govrsc.org Piperidine scaffolds are ideal for this purpose as they provide rigid, chair-like conformations that present substituents in well-defined spatial orientations. nih.gov

This compound is an excellent starting point for generating libraries of novel 3D fragments and scaffolds. researchgate.net Its two hydroxyl groups serve as versatile handles for diversification through reactions such as etherification, esterification, or conversion to amines and other functional groups. This allows for the creation of a library of compounds where different substituents are systematically varied at the 3- and 4-positions. The defined stereochemistry ensures that each library member has a distinct and predictable 3D shape. This approach was highlighted in the synthesis of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates to systematically explore 3D fragment space. nih.govrsc.org Such libraries are crucial for probing the binding pockets of proteins, which are inherently three-dimensional, and for identifying novel starting points for drug discovery programs. nih.gov

Library Type Scaffold Design Principle Role of this compound
Fragment-Based Drug Discovery (FBDD)Low molecular weight (<300 Da), high Fsp3 character. rsc.orgServes as a core 3D fragment that can be minimally decorated.
Diversity-Oriented Synthesis (DOS)Generation of maximum structural diversity from a common starting material.The two hydroxyl groups allow for divergent reaction pathways to create a wide range of heterocyclic systems.
Focused LibrariesTargeting a specific protein family (e.g., kinases, GPCRs). nih.govThe piperidine core acts as a scaffold to which pharmacophoric elements specific to the target are attached.
Parallel Synthesis LibrariesRapid synthesis of many related compounds using standardized reaction conditions. beilstein-journals.orgA reliable starting material amenable to automated or parallel synthesis techniques for rapid library generation.

Design and Synthesis of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing, tracking, and perturbing biological processes in living systems. The design of an effective probe requires a scaffold that can appropriately position reporter groups (e.g., fluorophores), affinity labels, or reactive moieties. The rigid conformational nature of the piperidine ring makes it an attractive scaffold for such applications.

This compound provides a platform for the synthesis of sophisticated molecular probes. The trans-diequatorial arrangement of the side chains in the preferred chair conformation places these functional groups on opposite sides of the ring, allowing for precise spatial control. For example, one hydroxyl could be tethered to a fluorophore while the other is attached to a quencher or a targeting ligand. This controlled geometry is critical for probes that function via mechanisms like Förster Resonance Energy Transfer (FRET) or for creating bifunctional molecules that bridge two biological targets. The development of piperazine-fused cyclic disulfide probes for detecting thioredoxin activity demonstrates the utility of related nitrogen heterocycles in creating high-performance tools for cell biology. acs.org The piperidine scaffold of this compound could similarly be used to construct probes that report on specific enzymatic activities or protein conformations within a cell.

Probe Component Function Attachment Site on Scaffold Potential Application
Fluorophore (e.g., Fluorescein, Rhodamine)Reporter group for fluorescence imaging.C-4 hydroxymethyl or C-3 hydroxyl.Tracking the localization of a target protein.
QuencherAbsorbs energy from a fluorophore.C-3 hydroxyl (if fluorophore is on C-4).Creating "turn-on" probes that fluoresce upon enzymatic cleavage.
BiotinHigh-affinity tag for purification.C-4 hydroxymethyl.Affinity-based protein profiling and pulldown experiments.
Photo-crosslinker (e.g., Benzophenone)Forms covalent bonds upon UV irradiation.C-3 hydroxyl.Identifying protein-protein or drug-protein interactions.
Targeting LigandBinds to a specific protein or receptor.C-4 hydroxymethyl or C-3 hydroxyl.Delivering the probe to a specific subcellular location or cell type.

Catalyst Design and Ligand Development for Asymmetric Catalysis

Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The development of new ligand architectures is a continuous effort to improve the efficiency, selectivity, and scope of catalytic reactions. C₂-symmetric and other chiral scaffolds are often derived from the "chiral pool," and 3,4-disubstituted piperidines present an opportunity for creating novel ligand classes.

The structure of this compound is well-suited for development into a chiral ligand. The compound exists as a racemic mixture of the (3R,4R) and (3S,4S) enantiomers, which can potentially be resolved to provide access to enantiopure ligands. The nitrogen atom of the piperidine ring and the two hydroxyl groups provide three potential coordination sites for a metal center. These groups can be further modified to fine-tune the steric and electronic properties of the resulting ligand. For example, the hydroxyl groups could be converted to phosphinites or other phosphorus-containing groups to create ligands for transition metal-catalyzed reactions like asymmetric hydrogenation or allylic alkylation. Piperidine-based ligands have been successfully employed in ruthenium complexes for polymerization and in zinc complexes for mediating amidine formation, demonstrating their versatility in catalysis. iaea.orgbohrium.comrsc.org

Catalytic Application Ligand Design Strategy Metal Center Potential Transformation
Asymmetric HydrogenationConversion of hydroxyls to phosphine (B1218219) ethers (P,O,N ligand).Rhodium (Rh), Ruthenium (Ru)Enantioselective reduction of ketones, olefins.
Asymmetric Transfer HydrogenationDerivatization to form an amino alcohol ligand.Ruthenium (Ru), Iridium (Ir)Reduction of carbonyl compounds using a hydrogen donor.
C-C Bond FormationUse as a chiral diamine or amino alcohol ligand.Palladium (Pd), Copper (Cu)Asymmetric Heck reactions, aldol (B89426) reactions.
Ring-Opening PolymerizationUse as an ancillary ligand in a metal complex. bohrium.comZinc (Zn), Titanium (Ti)Stereoselective polymerization of lactide to form PLA. bohrium.com

Materials Science Applications Based on Piperidine Architectures

The integration of well-defined molecular architectures into polymers and other materials can impart unique properties, leading to applications in biomedicine, electronics, and engineering. The rigidity and functionality of the piperidine scaffold make it an interesting building block for materials science.

The two hydroxyl groups of this compound allow it to act as a diol monomer in polymerization reactions. It can be incorporated into polyesters or polyurethanes, where the rigid piperidine ring in the polymer backbone would influence the material's thermal and mechanical properties, such as its glass transition temperature and modulus. Furthermore, the piperidine nitrogen can be protonated or quaternized, introducing cationic charges into the material, which could be useful for creating ion-exchange resins or materials with antimicrobial properties. This concept has been demonstrated in the preparation of piperidine-based sodium alginate/poly(vinyl alcohol) films that exhibit promising antimicrobial activity. nih.gov In the field of organic electronics, piperidine-containing catalysts have been used to synthesize small-molecule semiconductors, indicating the potential for piperidine derivatives to be integrated into functional organic materials. mdpi.com

Material Type Role of Piperidine Scaffold Key Functional Groups Potential Application
Polyesters/PolyurethanesDiol monomer incorporated into the polymer backbone.C-3 hydroxyl, C-4 hydroxymethyl.Creation of specialty polymers with high thermal stability.
Functional HydrogelsPendant group or cross-linker.C-3 hydroxyl, C-4 hydroxymethyl.Biomedical scaffolds, controlled-release drug delivery systems. nih.gov
Antimicrobial FilmsCationic center when the piperidine nitrogen is quaternized.Piperidine Nitrogen.Bioactive coatings for medical devices or food packaging. nih.gov
Chiral Stationary PhasesChiral selector covalently bonded to a solid support (e.g., silica).Entire scaffold.Chromatographic separation of enantiomers (HPLC).
Organic SemiconductorsComponent of a catalyst used in synthesis or as part of the final molecule. mdpi.comPiperidine ring.Development of novel materials for organic electronics. mdpi.com

Q & A

What are the key synthetic strategies for (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus
The synthesis typically involves multi-step pathways with stereochemical control achieved via chiral auxiliaries, asymmetric catalysis, or resolution techniques. For example, piperidine derivatives are often synthesized from glycine esters or via ring-closing metathesis, followed by functional group modifications such as hydroxylation or reduction . Critical steps include the use of NaBH₄ or LiAlH₄ for selective reductions and PCC for controlled oxidations . Reaction temperature and solvent polarity significantly impact diastereomeric ratios, as seen in analogous syntheses where THF or DMF improved stereoselectivity .

How is the stereochemistry of this compound confirmed experimentally?

Basic Research Focus
Stereochemical confirmation relies on X-ray crystallography for absolute configuration determination and NMR spectroscopy (e.g., NOESY for spatial proximity analysis). For instance, vicinal coupling constants (J values) between H3 and H4 in the piperidine ring provide insights into axial/equatorial orientations . Chiral HPLC or polarimetry further validate enantiomeric purity, as demonstrated in studies of structurally similar compounds like (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl methanol .

What methodological challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

Advanced Research Focus
Key challenges include racemization during functionalization and byproduct formation from competing reaction pathways. For example, the hydroxymethyl group’s susceptibility to oxidation necessitates mild conditions (e.g., TEMPO/NaOCl instead of CrO₃) . Enantiomeric purity can be enhanced via kinetic resolution using enzymes or chiral stationary-phase chromatography, as seen in the purification of (3R,4R)-4-phenylpiperidin-3-yl methanol derivatives . Contradictory yields (e.g., 66% vs. 70% in similar routes) highlight the need for iterative optimization of catalysts (e.g., BINAP ligands for asymmetric hydrogenation) .

How do researchers resolve contradictory data in stereochemical assignments for this compound?

Advanced Research Focus
Discrepancies often arise from overlapping NMR signals or crystallographic disorder . To resolve these, researchers cross-validate data using multiple techniques:

  • Vibrational Circular Dichroism (VCD) for absolute configuration .
  • DFT calculations to compare experimental and theoretical NMR chemical shifts .
  • Single-crystal X-ray diffraction with high-resolution data (<0.8 Å) to minimize model bias .
    For example, in studies of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, conflicting NOESY correlations were resolved by re-evaluating solvent effects on conformational equilibria .

What functional groups in this compound govern its reactivity in medicinal chemistry applications?

Basic Research Focus
The hydroxymethyl and piperidinol hydroxyl groups drive reactivity:

  • Hydroxymethyl : Participates in nucleophilic substitutions (e.g., tosylation with TsCl/pyridine) or esterifications .
  • Piperidinol hydroxyl : Acts as a hydrogen-bond donor in receptor interactions, as observed in SAR studies of analogous compounds targeting neurotransmitter systems .
    Steric hindrance from the piperidine ring’s axial substituents can limit accessibility, necessitating protecting-group strategies (e.g., Boc for hydroxyl groups) .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Focus
Optimization involves:

  • Stepwise purification : Intermediate isolation via flash chromatography to remove diastereomers .
  • Catalyst screening : Pd/C or Raney Ni for hydrogenation steps to minimize over-reduction .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, as shown in syntheses of (3R,4R)-4-methylpyrrolidin-3-yl methanol derivatives .
    Reference yields from analogous routes (66–70%) suggest that temperature control (±5°C) during key steps (e.g., cyclization) is critical .

Which analytical techniques are indispensable for characterizing this compound?

Basic Research Focus
Essential techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • 2D NMR (HSQC, HMBC) to assign quaternary carbons and long-range couplings .
  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to assess enantiopurity (>98% ee) .
    For stability studies, TGA/DSC evaluates decomposition profiles under thermal stress .

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Focus
The (3R,4R) configuration enhances target selectivity due to spatial complementarity with binding pockets. For example, in opioid receptor studies, the trans-3,4-dihydroxyl arrangement in similar piperidines increased affinity by 10-fold compared to cis isomers . Conversely, (3S,4S) enantiomers showed reduced activity, underscoring the role of absolute configuration . Computational docking studies (e.g., AutoDock Vina) correlate stereochemistry with binding energy differences (−9.2 kcal/mol for (3R,4R) vs. −7.8 kcal/mol for (3S,4S)) .

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